



# Application Notes and Protocols: OADS in CRISPR Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | OADS      |           |
| Cat. No.:            | B15585493 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The intersection of CRISPR gene editing technology and the activity of oligoadenylate synthetases (**OADS**) has opened new frontiers in both molecular diagnostics and therapeutic interventions. This document provides detailed application notes and protocols on leveraging CRISPR-associated **OADS** activity, focusing on two primary applications: highly sensitive nucleic acid detection and targeted cancer immunotherapy through the activation of innate immune pathways.

In certain CRISPR systems, specifically Type III, the recognition of a target RNA molecule by the CRISPR-Cas complex triggers the synthesis of cyclic oligoadenylate (cOA) by the Cas10 subunit, which functions as an **OADS**. This cOA then acts as a second messenger, activating ancillary nucleases that lead to a broader cellular response. A related application involves utilizing CRISPR activation (CRISPRa) to upregulate the cGAS-STING pathway, a critical component of the innate immune system where the enzyme cGAS (cyclic GMP-AMP synthase) produces a cyclic dinucleotide to signal the presence of foreign or misplaced DNA. These approaches harness the principles of **OADS** signaling to achieve highly specific and potent outcomes.

# Application 1: CRISPR-Based Diagnostics via Collateral Cleavage



The collateral cleavage activity of RNA-targeting CRISPR-Cas enzymes, particularly Cas13, is the foundation of highly sensitive diagnostic platforms like SHERLOCK (Specific Highsensitivity Enzymatic Reporter unLOCKing). Upon recognition of a specific target RNA sequence, the Cas13 enzyme becomes activated and non-specifically cleaves nearby RNA molecules. This "collateral" activity can be harnessed to generate a detectable signal, allowing for the detection of minute amounts of target nucleic acids.

**Ouantitative Data for CRISPR-Based Diagnostics** 

| Parameter                | Value                                       | Reference |
|--------------------------|---------------------------------------------|-----------|
| Limit of Detection (LOD) | 1-100 copies per microliter (20-<br>200 aM) | [1]       |
| Assay Time               | < 1 hour                                    | [1][2]    |
| Specificity              | Single-base mismatch discrimination         | [3]       |
| Readout Methods          | Fluorescence, Lateral Flow<br>Dipstick      | [1][4]    |

## **Experimental Workflow: SHERLOCK Assay**





Click to download full resolution via product page

A streamlined workflow for the SHERLOCK diagnostic assay.

## Detailed Protocol: Nucleic Acid Detection using SHERLOCK

This protocol is adapted from established SHERLOCK procedures for the detection of viral RNA.[1][4][5]

- I. Reagent Preparation
- Guide RNA (gRNA) Synthesis (In Vitro Transcription):
  - Design a gRNA specific to the target RNA sequence.
  - Synthesize a DNA template for the gRNA that includes a T7 promoter sequence.[6][7]
  - Perform in vitro transcription using a T7 RNA polymerase kit.
  - Purify the transcribed gRNA using an appropriate RNA purification kit.[8][9]
  - Quantify the gRNA concentration and assess its quality.
- Cas13 Protein Expression and Purification:
  - Express a Cas13 enzyme (e.g., LwaCas13a) in E. coli.
  - Purify the expressed Cas13 protein using chromatography methods.[4]
  - Assess the purity and concentration of the purified protein.
- Preparation of the Detection Reaction Mix:
  - Combine the purified Cas13 protein, the synthesized gRNA, and a quenched fluorescent RNA reporter in a reaction buffer.
- II. Assay Procedure



- Sample Preparation:
  - Extract RNA from the sample using a suitable viral RNA/DNA extraction kit.[10]
- Isothermal Amplification (e.g., RPA):
  - Set up a recombinase polymerase amplification (RPA) reaction using primers specific to the target nucleic acid.[1][11]
  - Add the extracted sample RNA to the RPA reaction mix.
  - Incubate the reaction at 42°C for 25 minutes.[1]
- CRISPR-Cas13 Detection:
  - Add the product from the RPA reaction to the prepared Cas13-gRNA-reporter mix.
  - Incubate the detection reaction at 37°C for 30 minutes.

#### III. Readout

- Fluorescence Detection:
  - Measure the fluorescence signal using a plate reader. An increase in fluorescence indicates the presence of the target RNA.
- Lateral Flow Readout:
  - For a visual readout, use a lateral flow dipstick. The appearance of a test line indicates a
    positive result.[1]

## Application 2: Therapeutic Activation of the cGAS-STING Pathway with CRISPRa

CRISPR activation (CRISPRa) can be employed to upregulate the expression of key components of the cGAS-STING pathway, a critical innate immune signaling cascade. This approach holds therapeutic promise for cancer treatment by turning "cold" tumors (lacking immune cells) into "hot" tumors that can be recognized and attacked by the immune system.



Upregulating STING expression in cancer cells can lead to the production of type I interferons and other pro-inflammatory cytokines, promoting an anti-tumor immune response.[12]

Signaling Pathway: CRISPRa-mediated STING Activation





Click to download full resolution via product page

CRISPRa-mediated activation of the STING signaling pathway.



**Quantitative Data for CRISPRa-STING Immunotherapy** 

| Parameter                            | Observation                                                                       | Reference |
|--------------------------------------|-----------------------------------------------------------------------------------|-----------|
| STING Upregulation                   | Significant increase in STING mRNA and protein levels post-CRISPRa treatment.     | [13]      |
| Type I Interferon (IFN-β) Production | Markedly increased secretion of IFN-β in STING-activated cells.                   | [14][15]  |
| Tumor Growth Inhibition              | Reduced tumor activity in both primary and distal tumors in mouse models.         | [12]      |
| Immune Cell Infiltration             | Enhanced infiltration of cytotoxic T lymphocytes into the tumor microenvironment. | [16]      |

## Detailed Protocol: CRISPRa-Mediated STING Activation in Cancer Cells

This protocol outlines the steps for transiently activating STING expression in a cancer cell line using a two-plasmid CRISPRa system delivered via lipid nanoparticles (LNPs).

- I. Plasmid Preparation and LNP Formulation
- CRISPRa Plasmids:
  - Obtain or construct two plasmids:
    - One expressing a catalytically dead Cas9 (dCas9) fused to a transcriptional activator domain (e.g., VP64).
    - Another expressing a gRNA designed to target the promoter region of the STING gene (TMEM173).
- LNP Formulation:



 Encapsulate the two CRISPRa plasmids into lipid nanoparticles using a microfluidic mixing method or other established LNP formulation protocols.[17][18]

#### II. Cell Culture and Transfection

- Cell Seeding:
  - Plate the target cancer cell line (e.g., 4T1 murine breast cancer cells) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
- LNP Transfection:
  - Dilute the CRISPRa-loaded LNPs in serum-free media.
  - Add the diluted LNP suspension to the cells.
  - Incubate the cells with the LNPs for 4-6 hours.
  - After incubation, replace the medium with fresh complete medium.

#### III. Post-Transfection Analysis

- Harvesting:
  - Harvest the cells at various time points post-transfection (e.g., 24, 48, and 72 hours).
- Analysis of STING Expression (qPCR and Western Blot):
  - Extract RNA and protein from the harvested cells.
  - Perform quantitative PCR (qPCR) to measure the relative expression of STING mRNA.
  - Perform a Western blot to detect the level of STING protein.
- Measurement of Type I Interferon Response (ELISA):
  - Collect the cell culture supernatant at the time of harvesting.
  - Use an ELISA kit to quantify the concentration of secreted IFN-β.[19]



- Assessment of Downstream Signaling (Western Blot):
  - Perform Western blots to detect the phosphorylation of key downstream signaling proteins such as TBK1 and IRF3.

### Conclusion

The applications of **OADS** principles in conjunction with CRISPR technology represent a significant advancement in biotechnology. In diagnostics, the collateral cleavage activity of CRISPR-Cas13, triggered by target recognition, provides a rapid, highly sensitive, and specific platform for nucleic acid detection. In therapeutics, the ability of Type III CRISPR systems to induce cell death via cOA signaling, and the use of CRISPRa to activate the cGAS-STING pathway, offer innovative strategies for treating diseases like cancer. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore and expand upon these powerful applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. broadinstitute.org [broadinstitute.org]
- 2. Enabling coronavirus detection using CRISPR-Cas13: Open-access SHERLOCK research protocols and design resources | Broad Institute [broadinstitute.org]
- 3. courses.washington.edu [courses.washington.edu]
- 4. SHERLOCK: Nucleic acid detection with CRISPR nucleases PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHERLOCK: nucleic acid detection with CRISPR nucleases | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vitro Transcription for dgRNA [protocols.io]
- 7. takara.co.kr [takara.co.kr]
- 8. biorxiv.org [biorxiv.org]



- 9. takarabio.com [takarabio.com]
- 10. fda.gov [fda.gov]
- 11. CRISPR-Cas13: A new technology for the rapid detection of pathogenic microorganisms
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the cGAS-STING pathway combined with CRISPR-Cas9 gene editing triggering long-term immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | IFNλ1 is a STING-dependent mediator of DNA damage and induces immune activation in lung cancer [frontiersin.org]
- 14. Activation of STING in T cells induces type I IFN responses and cell death PMC [pmc.ncbi.nlm.nih.gov]
- 15. Positive feedback regulation of type I interferon by the interferon-stimulated gene STING | EMBO Reports [link.springer.com]
- 16. A bimetallic nanoplatform for STING activation and CRISPR/Cas mediated depletion of the methionine transporter in cancer cells restores anti-tumor immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid Nanoparticles Delivering Constitutively Active STING mRNA to Stimulate Antitumor Immunity [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: OADS in CRISPR Gene Editing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585493#application-of-oads-in-crispr-gene-editing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com